An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2,3-difluoroaniline Hydrochloride
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2,3-difluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-difluoroaniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. As with many halogenated aromatic amines, this compound serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence and specific arrangement of the chloro and fluoro substituents on the aniline ring dramatically influence the molecule's reactivity, lipophilicity, and metabolic stability, making a precise understanding of its molecular structure paramount for its effective application.
This technical guide provides a comprehensive overview of the molecular structure of 5-Chloro-2,3-difluoroaniline hydrochloride. It delves into the anticipated stereochemistry, the analytical methodologies for structural confirmation, and the underlying principles that govern these experimental choices.
Molecular Identity and Physicochemical Properties
A foundational aspect of understanding any chemical entity is its fundamental identifying information and physical characteristics.
| Property | Value | Source |
| Chemical Name | 5-Chloro-2,3-difluoroaniline hydrochloride | N/A |
| CAS Number | 1803611-59-7 | [1] |
| Molecular Formula | C₆H₅Cl₂F₂N | [1] |
| Molecular Weight | 200.01 g/mol | [1] |
The hydrochloride salt form of 5-Chloro-2,3-difluoroaniline enhances its stability and aqueous solubility, which are often desirable properties for drug candidates and reagents in aqueous reaction media.
Postulated Molecular Structure
The molecular structure of 5-Chloro-2,3-difluoroaniline hydrochloride consists of a benzene ring substituted with a chlorine atom, two fluorine atoms, and an ammonium group. The "5-Chloro-2,3-difluoro" nomenclature indicates the positions of the halogen substituents relative to the amino group (position 1). The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.
Caption: 2D representation of 5-Chloro-2,3-difluoroaniline hydrochloride.
Structural Elucidation: A Methodological Approach
The definitive determination of the molecular structure of a crystalline solid like 5-Chloro-2,3-difluoroaniline hydrochloride is achieved through a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.
Single-Crystal X-Ray Diffraction
Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. For a molecule like 5-Chloro-2,3-difluoroaniline hydrochloride, this technique would definitively confirm the substitution pattern on the benzene ring and characterize the ionic interaction between the anilinium cation and the chloride anion.
Trustworthiness: The data obtained from X-ray crystallography is highly reliable and provides a complete, unambiguous picture of the solid-state structure. The resulting crystal structure can be used to validate the identity and purity of the compound.
Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth:
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Slow evaporation of a saturated solution of 5-Chloro-2,3-difluoroaniline hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is the most common method for growing single crystals suitable for X-ray diffraction.
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The choice of solvent is critical and often determined empirically. The goal is to allow the molecules to slowly arrange themselves into a well-ordered crystal lattice.
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Data Collection:
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A suitable single crystal is mounted on a goniometer.
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The crystal is irradiated with a monochromatic X-ray beam.
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The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement:
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The diffraction data is used to solve the crystal structure, typically using direct methods.
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The initial structural model is then refined to obtain the final, precise atomic coordinates.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-Chloro-2,3-difluoroaniline hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm the connectivity and chemical environment of the atoms.
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¹H NMR: Would show the chemical shifts and coupling constants of the aromatic protons and the protons on the ammonium group. The integration of the signals would confirm the number of protons in each environment.
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¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.
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¹⁹F NMR: Is particularly informative for fluorinated compounds. It would show the chemical shifts and couplings of the two fluorine atoms, providing further confirmation of their positions on the aromatic ring.
Trustworthiness: NMR is a highly reproducible and quantitative technique. The combination of different NMR experiments allows for a comprehensive and self-validating assignment of the molecular structure in solution.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation:
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Dissolve approximately 5-10 mg of 5-Chloro-2,3-difluoroaniline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
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Transfer the solution to an NMR tube.
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Data Acquisition:
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
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Standard pulse sequences are used for each type of experiment.
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Data Analysis:
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Process the raw data (Fourier transformation, phasing, and baseline correction).
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Analyze the chemical shifts, coupling constants, and integration to assign the structure.
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Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Trustworthiness: MS is a highly sensitive technique that provides a direct measure of the molecular weight, offering strong evidence for the compound's identity.
Experimental Protocol: Mass Spectrometry
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Sample Preparation:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Data Acquisition:
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Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
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Acquire the mass spectrum.
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Data Analysis:
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Determine the mass of the molecular ion.
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Compare the experimental mass to the calculated mass for the proposed structure.
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Analyze the fragmentation pattern to gain further structural insights.
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Synthesis Pathway
The synthesis of substituted anilines often involves multi-step processes. A plausible route to 5-Chloro-2,3-difluoroaniline could involve the reduction of a corresponding nitrobenzene derivative. The hydrochloride salt is then typically formed in the final step by treating the free aniline with hydrochloric acid.[3]
Caption: Plausible synthetic route overview.
Conclusion
The molecular structure of 5-Chloro-2,3-difluoroaniline hydrochloride is characterized by a 1,2,3,5-substituted benzene ring with the amino group protonated to form an anilinium cation, which is ionically bonded to a chloride anion. While the precise solid-state structure awaits determination by single-crystal X-ray diffraction, a combination of powerful analytical techniques including NMR spectroscopy and mass spectrometry can provide a comprehensive and validated confirmation of its molecular formula and connectivity. The methodologies outlined in this guide represent the standard, field-proven approaches for the structural elucidation of such small molecules, ensuring scientific rigor and trustworthiness in research and development.
References
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SciSpace. (2017, May 29). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]
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ResearchGate. (2015, April 6). STRUCTURE OF 5'-CHLORO-5,5''-DIFLUORO-1H,1''H- [3,3':3',3''-TERINDOL]-2'(1'H)-ONE. Retrieved from [Link]
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European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Retrieved from [Link]
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X-ray Structure Analysis Online. (2006). Volume 22, Number 9. Retrieved from [Link]
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